

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Ibuproxam

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Compound of Interest

Compound Name: *Ibuproxam*

Cat. No.: *B1674247*

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Abstract

Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of the widely used analgesic, ibuprofen.[1] Structurally, it is the hydroxamic acid derivative of ibuprofen, a modification that significantly mitigates the gastrointestinal side effects commonly associated with ibuprofen administration.[1] In the bloodstream, **ibuproxam** undergoes hydrolysis to release its active metabolite, ibuprofen.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological actions of **ibuproxam**, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Ibuproxam is chemically known as N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide.[1][2] It is a hydroxamic acid formed by the formal condensation of the carboxyl group of ibuprofen with the amino group of hydroxylamine.

Table 1: Chemical Identifiers for **Ibuproxam**

Identifier	Value	Source
IUPAC Name	N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide	
CAS Number	53648-05-8	
Molecular Formula	C ₁₃ H ₁₉ NO ₂	
Molar Mass	221.300 g·mol ⁻¹	
PubChem CID	68704	

Table 2: Physicochemical Properties of **Ibuproxam** and its Active Metabolite, Ibuprofen

Property	Ibuproxam	Ibuprofen	Source
Melting Point	119–121 °C	75-77 °C	
Water Solubility	Data not available	21 mg/L (at 25 °C)	
Log P	Data not available	3.97	

Synthesis of Ibuproxam

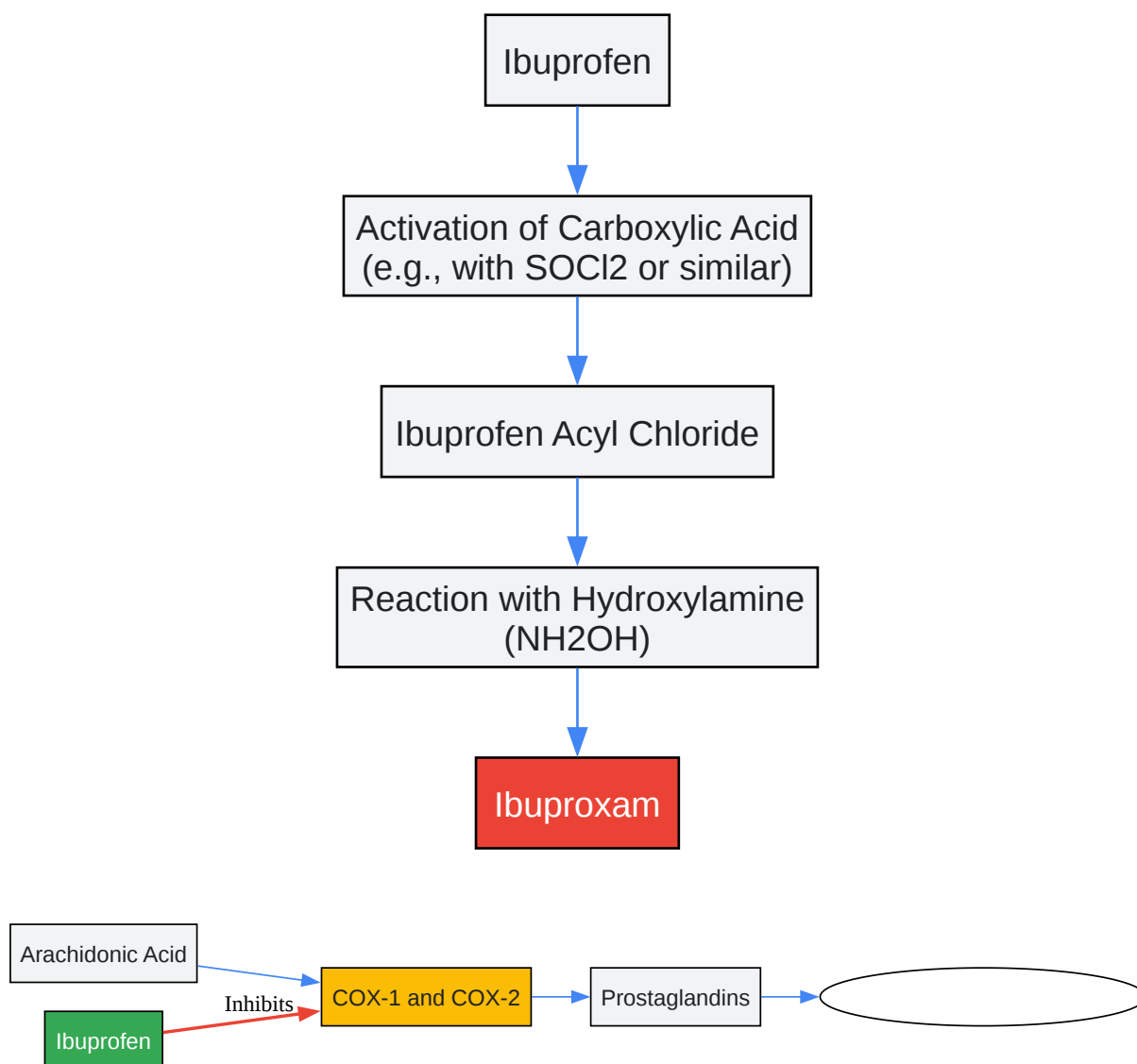
While detailed, step-by-step experimental protocols for the synthesis of **ibuproxam** are not readily available in the public domain, the general synthetic route involves the conversion of ibuprofen to its corresponding hydroxamic acid. A reported method describes a multi-step synthesis starting from isobutylbenzene.

A convenient synthesis method involves the following steps:

- A Friedel-Crafts reaction of isobutylbenzene with ethyl alpha-chloro-alpha-(methylthio)acetate to yield ethyl alpha-methylthio-(p-isobutylphenyl) acetate.
- Methylation of this intermediate.
- Reductive desulfurization to produce ethyl 2-(4-isobutylphenyl) propionate (an ibuprofen ester).

- Finally, treatment with hydroxylamine hydrochloride ($\text{H}_2\text{NOH}\cdot\text{HCl}$) to yield **ibuproxam**.

Below is a logical workflow representing a plausible synthesis route for **ibuproxam** from Ibuprofen.



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References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
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